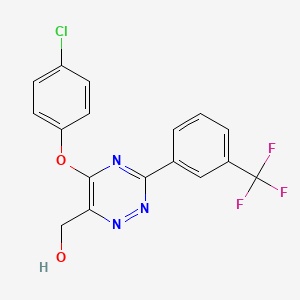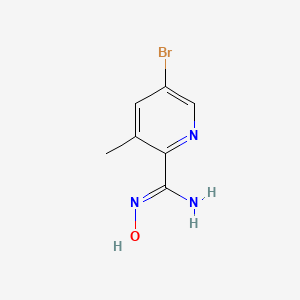
5-Bromo-N-hydroxy-3-methylpicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-hydroxy-3-methylpicolinimidamide is a chemical compound that belongs to the class of picolinimidamides This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxy group at the N-position, and a methyl group at the 3rd position of the picolinimidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-3-methylpicolinimidamide typically involves the bromination of 3-methylpicolinimidamide followed by the introduction of a hydroxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the 5th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-hydroxy-3-methylpicolinimidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce dehalogenated compounds, and substitution reactions may result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
5-Bromo-N-hydroxy-3-methylpicolinimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-hydroxy-3-methylpicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-N-methylpicolinamide: Similar structure but lacks the hydroxy group.
5-Bromo-3-methylpicolinic acid: Similar structure but contains a carboxylic acid group instead of the hydroxy group.
5-Bromo-2-hydroxy-3-methylpyridine: Similar structure but lacks the imidamide group.
Uniqueness
5-Bromo-N-hydroxy-3-methylpicolinimidamide is unique due to the presence of both the hydroxy and imidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H8BrN3O |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
5-bromo-N'-hydroxy-3-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-5(8)3-10-6(4)7(9)11-12/h2-3,12H,1H3,(H2,9,11) |
Clé InChI |
CEJXEKMYJVSONE-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CN=C1/C(=N/O)/N)Br |
SMILES canonique |
CC1=CC(=CN=C1C(=NO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


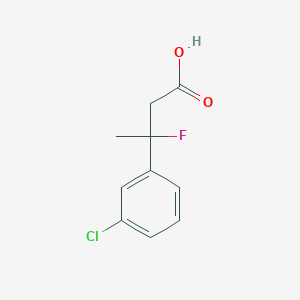
![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)
![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)

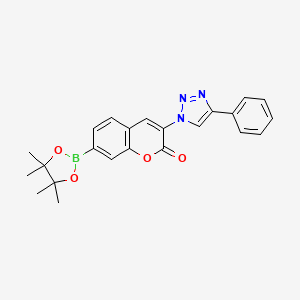


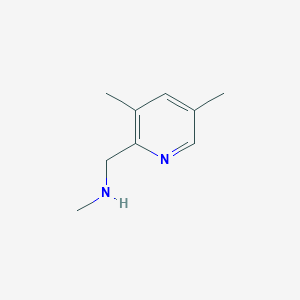
![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
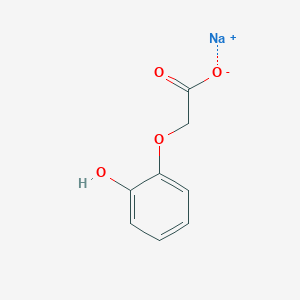
![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)
![2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B15246868.png)
